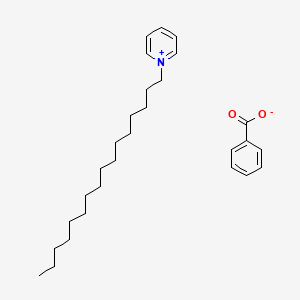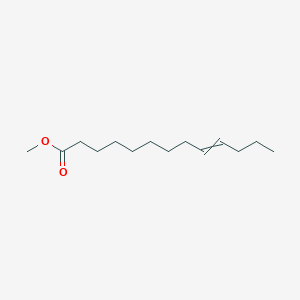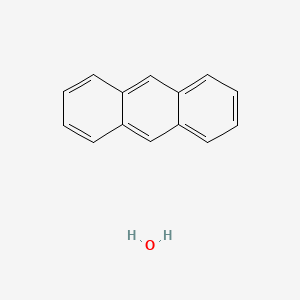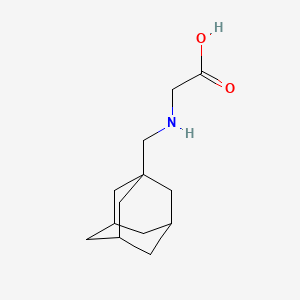
2-Methyloctane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloctane-1,1-diol is an organic compound with the molecular formula C9H20O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyloctane-1,1-diol can be synthesized through several methods. One common approach involves the hydroxylation of 2-methyloctene using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). Another method includes the hydrolysis of 2-methyloctane-1,1-dichloride using aqueous sodium hydroxide (NaOH) under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 2-methyloctene in the presence of a palladium catalyst. This method is favored due to its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyloctane-1,1-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyloctane-1,1-dione using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of 2-methyloctane-1,1-dione back to this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 2-methyloctane-1,1-dichloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 2-Methyloctane-1,1-dione.
Reduction: this compound.
Substitution: 2-Methyloctane-1,1-dichloride.
Applications De Recherche Scientifique
2-Methyloctane-1,1-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyloctane-1,1-diol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, altering the compound’s reactivity. In reduction reactions, the carbonyl groups are reduced back to hydroxyl groups, restoring the original structure. These transformations are facilitated by specific enzymes and catalysts that mediate the electron transfer processes .
Comparaison Avec Des Composés Similaires
2-Methyloctane-1,1-diol can be compared with other similar compounds such as:
2-Methyloctane: A branched alkane with no hydroxyl groups.
2-Methyloctane-1,1-dichloride: A compound with two chlorine atoms instead of hydroxyl groups.
2-Methyloctane-1,1-dione: A compound with two carbonyl groups instead of hydroxyl groups.
Uniqueness
The presence of two hydroxyl groups in this compound makes it unique compared to its analogs.
Propriétés
Numéro CAS |
150677-32-0 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2-methyloctane-1,1-diol |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-6-7-8(2)9(10)11/h8-11H,3-7H2,1-2H3 |
Clé InChI |
BRSICLJIUFXBCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)


![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)
![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)




![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)


